2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide

High-Throughput Screening (HTS) Chemoproteomics Target Deconvolution

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide (CAS 897621-16-8) is a synthetic small molecule (MW 378.9 g/mol, formula C₁₇H₁₉ClN₄O₂S) built on a 2-aminothiazole core bearing a 3-chlorophenyl urea at the 2-position and an N-cyclopentylacetamide side chain at the 4-position. The compound belongs to the broader class of heterocyclic urea derivatives that have been claimed in patents (e.g., US 8,716,320 and WO 2009/015208) as antibacterial agents targeting both Gram-positive and Gram-negative organisms.

Molecular Formula C17H19ClN4O2S
Molecular Weight 378.88
CAS No. 897621-16-8
Cat. No. B2388328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide
CAS897621-16-8
Molecular FormulaC17H19ClN4O2S
Molecular Weight378.88
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H19ClN4O2S/c18-11-4-3-7-13(8-11)20-16(24)22-17-21-14(10-25-17)9-15(23)19-12-5-1-2-6-12/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,19,23)(H2,20,21,22,24)
InChIKeyQGFMTIUEGGCMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide (CAS 897621-16-8): Chemical Identity, Scaffold Class, and Procurement Baseline


2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide (CAS 897621-16-8) is a synthetic small molecule (MW 378.9 g/mol, formula C₁₇H₁₉ClN₄O₂S) built on a 2-aminothiazole core bearing a 3-chlorophenyl urea at the 2-position and an N-cyclopentylacetamide side chain at the 4-position . The compound belongs to the broader class of heterocyclic urea derivatives that have been claimed in patents (e.g., US 8,716,320 and WO 2009/015208) as antibacterial agents targeting both Gram-positive and Gram-negative organisms [1]. Its structural annotation and screening data are registered in public databases, including the PubChem Bioassay repository, where it has been tested in over 100 high-throughput screening (HTS) campaigns spanning diverse target classes (GPCRs, proteases, ligases, and ion channels) .

Why Generic Substitution Fails for 2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide: Structural Nuances and Target-Engagement Profiles Matter


Within the 2-(ureido)thiazol-4-yl-acetamide chemotype, even minor structural permutations—such as relocating the chlorine from the 3- to the 4-position of the phenyl urea or replacing the N-cyclopentyl group with N-naphthyl, N-mesityl, or N-phenylethyl—can profoundly alter hydrogen-bonding capacity, lipophilicity (cLogP), and conformational flexibility, which in turn modulate target engagement, selectivity, and pharmacokinetic behavior [1]. The HTS fingerprint of 897621-16-8, derived from over 100 distinct bioassays, reveals a unique activity profile that differs from its closest analogs; notably, the compound registers as a confirmed screening hit in assays for RGS4 (regulator of G-protein signaling 4), ADAM17 (TACE), and the mu-opioid receptor, whereas analogs with alternative N-substituents often show divergent hit patterns or are inactive in the same assay panels . Consequently, substitution with a structural congener without verifying the specific assay-relevant performance profile can lead to loss of target engagement or altered selectivity, compromising experimental reproducibility and program continuity.

Quantitative Differentiation Evidence for 2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide (CAS 897621-16-8) Against Key Comparators


HTS Bioassay Fingerprint: Distinguishing Engagement of 897621-16-8 from its 4-Chlorophenyl Urea Analog Across >100 Assays

The compound bearing the 3-chlorophenyl urea group (CAS 897621-16-8) has been profiled in 107 distinct PubChem bioassays, with confirmed activity in at least four targets: RGS4 (regulator of G-protein signaling 4), mu-type opioid receptor (OPRM1), ADAM17 (TACE), and FadD2 (fatty-acid-CoA ligase) . In contrast, the direct 4-chlorophenyl urea regioisomer—2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide (CAS not specified in the same assay set)—shows no registered HTS data in the PubChem system, indicating it has not been submitted to or has not returned positive hits in the same diversity of screening panels . This differential HTS footprint provides an empirical basis for distinguishing the 3-chloro isomer from the 4-chloro isomer in target-engagement studies.

High-Throughput Screening (HTS) Chemoproteomics Target Deconvolution

Antibacterial Activity of the 3-Chlorophenyl Urea Thiazole Scaffold Versus the 3,4-Dichlorophenyl Analog: Class-Level Potency Comparison

Patent US 8,716,320 exemplifies the antibacterial utility of the 3-chlorophenyl urea thiazole subclass, reporting that compounds with a 3-chlorophenyl substituent on the urea moiety and a thiazole-4-acetamide side chain exhibit minimum inhibitory concentrations (MICs) in the range of 0.25–4 µg/mL against Staphylococcus aureus and Enterococcus faecalis [1]. By comparison, the 3,4-dichlorophenyl urea analog—representing a common next-step SAR exploration—displays MICs of 0.5–8 µg/mL against the same strains, indicating that the mono-chloro substitution at the 3-position can confer modestly improved potency (approximately 2-fold) over the di-chloro variant in certain isolates [1]. Although the exact MIC of 897621-16-8 is not individually disclosed in the patent, the generic formula encompassing it is explicitly claimed, and the structure falls within the preferred R₁ = 3-chlorophenyl embodiment.

Antibacterial Gram-positive MIC

Cytotoxicity Profile in HepG2 Cells: 897621-16-8 Versus the 3-Acetylphenyl Acetamide Analog

The compound 897621-16-8 has been reported to inhibit the proliferation of HepG2 hepatocellular carcinoma cells with an IC₅₀ value of 5.0 µM after 48-hour treatment, as documented in vendor-compiled pharmacological summaries . By comparison, the structurally related analog N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide, which retains the identical 3-chlorophenyl urea-thiazole core but replaces the N-cyclopentyl group with an N-(3-acetylphenyl) moiety, exhibits an IC₅₀ of 12.8 µM under the same assay conditions . This represents a 2.6-fold improvement in potency for the cyclopentyl-substituted compound, suggesting that the cyclopentyl acetamide side chain is more favorable for HepG2 antiproliferative activity than the 3-acetylphenyl acetamide variant.

Cytotoxicity HepG2 Anticancer

Physicochemical Differentiation: cLogP and Solubility of 897621-16-8 Relative to the N-Mesityl Analog

Based on calculated physicochemical properties, 897621-16-8 (3-chlorophenyl urea with N-cyclopentyl acetamide) has a predicted cLogP of approximately 2.9 and a topological polar surface area (tPSA) of 84.6 Ų, placing it within favorable drug-like space (Lipinski Rule of Five compliant) . In comparison, the N-mesityl analog—2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide (CAS 921485-83-8, MW 428.9)—has a calculated cLogP of approximately 4.2 and tPSA of 84.6 Ų, reflecting a >1.3 log-unit increase in lipophilicity driven solely by the bulkier, more hydrophobic N-substituent . This difference in cLogP translates to an approximately 20-fold higher predicted octanol-water partition coefficient for the mesityl analog, which may lead to reduced aqueous solubility, higher plasma protein binding, and altered tissue distribution.

Lipophilicity Drug-likeness ADME

Recommended Application Scenarios for 2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide (897621-16-8)


Antibacterial Lead Optimization Targeting Gram-Positive Pathogens

Given the compound's structural inclusion within the patented 3-chlorophenyl urea thiazole subclass that demonstrates MICs of 0.25–4 µg/mL against S. aureus and E. faecalis , 897621-16-8 serves as a viable starting point for medicinal chemistry campaigns aimed at optimizing potency, spectrum, and pharmacokinetics for Gram-positive infections. The cyclopentylacetamide moiety provides a handle for further analoging to improve solubility and metabolic stability while maintaining the core pharmacophore.

Chemical Probe Development for RGS4 or ADAM17 Target Deconvolution

The compound has been identified as a confirmed screening hit in HTS campaigns against RGS4 (regulator of G-protein signaling 4) and ADAM17 (TNF-alpha converting enzyme) . Researchers studying G-protein signaling modulation or metalloprotease inhibition can use 897621-16-8 as a starting scaffold for structure-activity relationship (SAR) exploration, leveraging the available HTS confirmation data to prioritize synthetic efforts.

Hepatocellular Carcinoma Cell-Based Screening and Viability Assays

With a reported HepG2 IC₅₀ of 5.0 µM , 897621-16-8 is a suitable positive control or tool compound for liver cancer cell viability assays. Its well-defined single-concentration cytotoxicity enables its use as a reference standard in multi-compound screening campaigns, particularly when benchmarking novel thiazole-urea derivatives with antiproliferative intent.

Computational Chemistry and Molecular Docking Studies on Thiazole-Urea Scaffolds

The compound's favorable drug-like properties (cLogP ≈ 2.9, MW < 400, tPSA 84.6 Ų) make it an attractive ligand for computational modeling, pharmacophore development, and molecular docking studies. Its multi-target HTS fingerprint [1] provides experimental validation data that can be used to calibrate virtual screening workflows or to train machine learning models for polypharmacology prediction.

Quote Request

Request a Quote for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-cyclopentylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.